molecular formula C12H18O3 B8790087 1,3,5-Trimethoxy-2-propylbenzene CAS No. 2215-97-6

1,3,5-Trimethoxy-2-propylbenzene

Cat. No. B8790087
Key on ui cas rn: 2215-97-6
M. Wt: 210.27 g/mol
InChI Key: TXNCNQDEXNPPPB-UHFFFAOYSA-N
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Patent
US06057315

Procedure details

To the stirred solution of 1,3,5-trimethoxybenzene (10.0 g, 59.4 mmol) in 150 mL of dry THF at 0° C. in nitrogen atmosphere was added 23.7 mL (59.3 mmol) of 2.5 M n-BuLi in hexane dropwise via syringe. The resulting solution was stirred at room temperature for 4 hr. The mixture was cooled to -20° C. and 1-iodopropane (6.09 mL, 62.5 mmol) was added dropwise via syringe in 10 min. After being stirred at room temperature for 14 hr and refluxed for 4 hr, the mixture was quenched with 200 mL of water, concentrated in vacuo to remove THF and extracted with ether. The organic layer was washed with water, dried (MgSO4) and concentrated. The crude product was washed with hexane to give 11.07 g of the title compound: mp 48.5-49.5° C.; 1H NMR (CDCl3): 6.13 (2 H, s), 3.80 (3 H, s), 3.79 (6 H, s), 2.52 (2 h, m), 1.44 (2 H, sex, J=7.5 Hz), 0.91 (3 H, t, J=7.5 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23.7 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.09 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[C:5]([O:11][CH3:12])[CH:4]=1.[Li][CH2:14][CH2:15][CH2:16]C.ICCC>C1COCC1.CCCCCC>[CH2:14]([C:4]1[C:5]([O:11][CH3:12])=[CH:6][C:7]([O:9][CH3:10])=[CH:8][C:3]=1[O:2][CH3:1])[CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC(=CC(=C1)OC)OC
Name
Quantity
23.7 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
6.09 mL
Type
reactant
Smiles
ICCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to -20° C.
STIRRING
Type
STIRRING
Details
After being stirred at room temperature for 14 hr
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with 200 mL of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove THF
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The crude product was washed with hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CC)C1=C(C=C(C=C1OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.07 g
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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